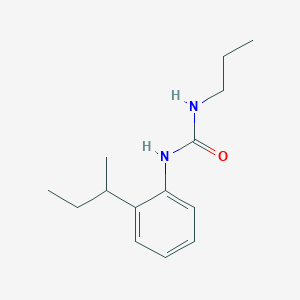
N-(2-sec-butylphenyl)-N'-propylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-sec-butylphenyl)-N'-propylurea, commonly known as BUPI, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a type of receptor found in the central nervous system. BUPI has been shown to have a number of interesting properties, including its ability to modulate the immune system and its potential as a therapeutic agent for a range of diseases.
作用機序
BUPI acts as a selective antagonist of the α7 nicotinic acetylcholine receptor, which is a type of receptor found in the central nervous system. The α7 nicotinic acetylcholine receptor is involved in a range of physiological processes, including learning and memory, attention, and inflammation. BUPI has been shown to modulate the activity of the α7 nicotinic acetylcholine receptor, which has a range of effects on the body.
Biochemical and Physiological Effects:
BUPI has a number of interesting biochemical and physiological effects. It has been shown to modulate the immune system, which has potential implications for the treatment of a range of diseases. BUPI has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. Additionally, BUPI has been shown to improve cognitive function, which has potential implications for the treatment of cognitive disorders.
実験室実験の利点と制限
BUPI has a number of advantages and limitations for lab experiments. One advantage is its specificity for the α7 nicotinic acetylcholine receptor, which makes it a useful tool for studying the role of this receptor in physiological processes. Additionally, BUPI has been shown to have a relatively low toxicity, which makes it a safe compound to work with. However, one limitation of BUPI is its relatively low potency, which can make it difficult to achieve the desired effects in some experiments.
将来の方向性
There are a number of future directions for research into BUPI. One area of interest is the potential use of BUPI as a therapeutic agent for a range of diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, there is interest in exploring the potential use of BUPI as a tool for studying the role of the α7 nicotinic acetylcholine receptor in physiological processes. Finally, there is interest in developing more potent analogs of BUPI that may be useful in a range of experiments.
合成法
BUPI can be synthesized using a variety of methods, including the reaction of 2-sec-butylphenyl isocyanate with propylamine. Other methods include the reaction of 2-sec-butylphenyl isocyanate with a range of primary amines, as well as the reaction of 2-sec-butylphenyl isocyanate with secondary amines in the presence of a catalyst.
科学的研究の応用
BUPI has been extensively studied for its potential use in scientific research. It has been shown to have a number of interesting properties, including its ability to modulate the immune system and its potential as a therapeutic agent for a range of diseases. BUPI has been shown to be effective in treating a range of conditions, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
1-(2-butan-2-ylphenyl)-3-propylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-4-10-15-14(17)16-13-9-7-6-8-12(13)11(3)5-2/h6-9,11H,4-5,10H2,1-3H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNJKPYVUCOZPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC=C1C(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5327395.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5327403.png)

![4-{2-[(4-bromobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B5327412.png)



![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5327441.png)
![2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5327449.png)
![N-[2-(1H-indol-1-yl)ethyl]-N-methyl-1H-imidazole-2-carboxamide](/img/structure/B5327461.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5327483.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-N-methylacetamide](/img/structure/B5327494.png)
![2-(5-methyl-1H-pyrazol-1-yl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)acetamide](/img/structure/B5327499.png)